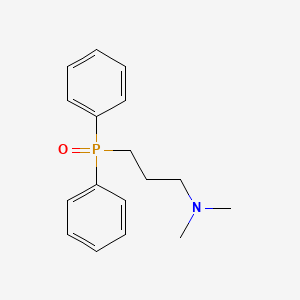

(3-(Dimethylamino)propyl)diphenylphosphine oxide

説明

“(3-(Dimethylamino)propyl)diphenylphosphine oxide” is a type of aminophosphine oxide (AmPO), which are compounds that contain at least one amino group present as amino substituents on α - and β -carbons including direct P–N bond containing molecules . AmPOs have additional ‘N’ sites, including highly basic ‘P=O’ groups . These features make them exhibit smooth and unexpected behavior . They are exciting ligand systems for the coordination chemistry of actinides, and their involvement in catalytic organic reactions .

Synthesis Analysis

The synthesis of aminophosphine oxides, such as “(3-(Dimethylamino)propyl)diphenylphosphine oxide”, can be achieved through the oxidation of AmPOs . For example, benzyl-N(Ph2P)2 and 2-picolyl-N(Ph2P)2 with hydrogen peroxide yielded the corresponding phosphine oxides .Molecular Structure Analysis

The molecular structure of aminophosphine oxides is characterized by the presence of at least one amino group present as amino substituents on α - and β -carbons including direct P–N bond containing molecules . They also have additional ‘N’ sites, including highly basic ‘P=O’ groups .Chemical Reactions Analysis

Aminophosphine oxides are involved in various catalytic organic reactions, including enantioselective opening of meso-epoxides, addition of silyl enol ethers, allylation with allyltributylstannane, etc . The diverse properties of the AmPOs and their metal complexes demonstrate both the scope and complexity of these systems .科学的研究の応用

Crystal Structure and Oxidation Studies

- Crystal Structure Analysis : The compound has been analyzed for its unique crystal structure. In a study, single-crystal X-ray structure of this compound was determined, showing interesting features like apparent P–O bond shortening with increasing oxidation across the series, and a packing in the crystals showing primary one-dimensional chains extended into a sheet structure by peripheral inter-chain associations (Lynch et al., 2003).

Catalysis and Chemical Reactions

- Catalysis in Asymmetric Reactions : The compound has been used in promoting asymmetric cycloaddition reactions. In research involving organopalladium complexes, it was successfully used to promote high stereoselectivity in cycloaddition reactions between certain compounds, demonstrating its effectiveness in catalysis (Ma et al., 2009).

Metabolism and Enzymatic Reactions

- Metabolism Studies : A study explored the metabolism of this compound, where it was enzymatically converted to the corresponding phosphine oxides in rat liver microsomes, showcasing its biochemical interactions and metabolic pathways (Wiley et al., 1972).

Synthesis and Biological Activity

- Synthesis and Pharmacological Activity : Research has been conducted on synthesizing this compound and evaluating its pharmacological activity. Notably, studies revealed a marked reduction in spontaneous activity in mice, indicating its potential biological effects (Wiley & Godwin, 1965).

Chemical Synthesis and Ligand Properties

- Chemical Synthesis : The compound has been synthesized in various studies, focusing on its potential as a ligand in metal complex catalysis. Its coordination properties and applications in catalysis have been a subject of interest, especially in reactions involving palladium complexes (Reznikov & Skvortsov, 2008).

作用機序

将来の方向性

Although many AmPOs have already been discovered and developed over the past century, many opportunities nevertheless exist for further developments towards new extraction processes and new catalytic materials by fine tuning the electronic and steric properties of substituents on the central phosphorus atom .

特性

IUPAC Name |

3-diphenylphosphoryl-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22NOP/c1-18(2)14-9-15-20(19,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13H,9,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLIALPDEPSOFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80914611 | |

| Record name | 3-(Diphenylphosphoryl)-N,N-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Dimethylamino)propyl)diphenylphosphine oxide | |

CAS RN |

962-95-8 | |

| Record name | Phosphine oxide, (3-(dimethylamino)propyl)diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000962958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Diphenylphosphoryl)-N,N-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

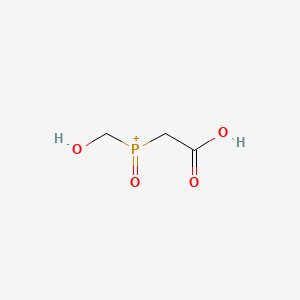

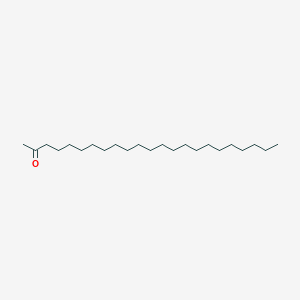

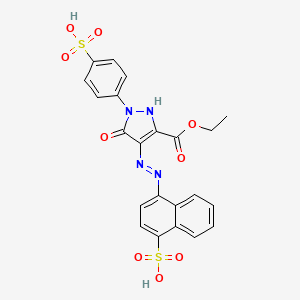

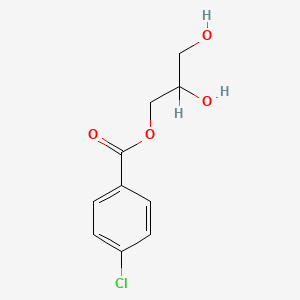

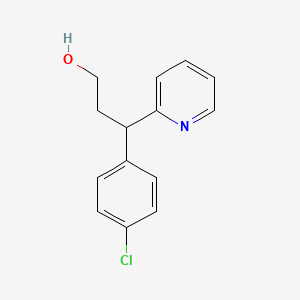

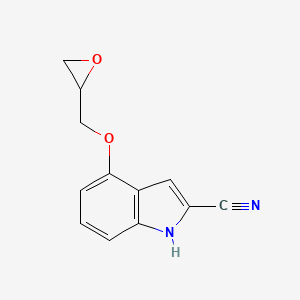

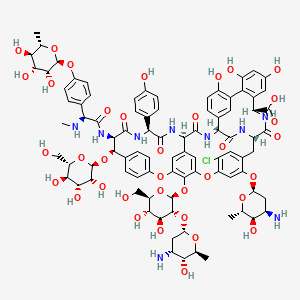

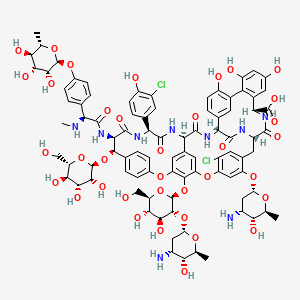

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,2,3-trimethoxy-10-methylsulfinyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide](/img/structure/B3061257.png)